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Compound of Interest

Compound Name: Decylsuccinic anhydride

Cat. No.: B102454 Get Quote

Introduction

Decylsuccinic anhydride is a cyclic dicarboxylic anhydride featuring a ten-carbon alkyl chain.

This chemical structure imparts both hydrophobic and reactive characteristics, making it a

valuable intermediate in the synthesis of a variety of compounds, including surfactants,

emulsifiers, and corrosion inhibitors. A thorough understanding of its spectroscopic properties is

essential for its identification, characterization, and quality control in research and industrial

applications. This technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for decylsuccinic
anhydride. For the purpose of this guide, and due to the limited availability of specific data for

decylsuccinic anhydride, data for the closely related and structurally similar dodecylsuccinic
anhydride will be used as a representative model.

Spectroscopic Data
The following sections present the key spectroscopic data for dodecylsuccinic anhydride,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy Data
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The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.9 - 3.2 Multiplet 1H
CH of the succinic

anhydride ring

~2.6 - 2.8 Multiplet 2H
CH₂ of the succinic

anhydride ring

~1.2 - 1.7 Multiplet ~18H
CH₂ groups of the

decyl chain

~0.88 Triplet 3H
Terminal CH₃ of the

decyl chain

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[1]

Chemical Shift (δ) ppm Assignment

~175 C=O (Carbonyl groups of the anhydride)

~40
CH (Carbon in the succinic anhydride ring

attached to the decyl chain)

~32 CH₂ (Carbon in the succinic anhydride ring)

~22-32 CH₂ (Carbons of the decyl chain)

~14 CH₃ (Terminal carbon of the decyl chain)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The most characteristic feature in the IR spectrum of an

anhydride is the presence of two carbonyl stretching bands.
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Wavenumber (cm⁻¹) Intensity Assignment

~2920, ~2850 Strong C-H stretching (alkyl chain)

~1860 Strong C=O stretching (symmetric)

~1780 Strong C=O stretching (asymmetric)

~1220 Strong C-O-C stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The data presented here is

for dodecylsuccinic anhydride.[2]

m/z Relative Intensity Assignment

268 Low [M]⁺ (Molecular ion)

168 Moderate [M - C₇H₁₄]⁺

99 High [C₅H₇O₂]⁺

55 High [C₄H₇]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of decylsuccinic anhydride is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled experiment is typically performed to simplify the spectrum and

enhance signal intensity.

Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are

referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by

placing a drop of the sample between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Solid Film: If the sample is a solid, a thin film can be cast onto a salt plate by dissolving a

small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


plate, and allowing the solvent to evaporate.

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample compartment (or the salt plates) is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded. The instrument measures the interference pattern of

the infrared beam, which is then mathematically converted into an absorbance or

transmittance spectrum using a Fourier transform.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, such as direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile

compound like decylsuccinic anhydride, GC-MS is a common method.

Ionization: Electron Ionization (EI) is a standard ionization technique for GC-MS. In the ion

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Data Interpretation: The mass spectrum shows the molecular ion peak (if stable enough to

be observed) and a series of fragment ion peaks. The fragmentation pattern provides
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valuable information about the structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like decylsuccinic anhydride.

Spectroscopic Analysis Workflow for an Organic Compound
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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